molecular formula C18H19FN4O4S B2469258 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899733-43-8

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B2469258
CAS No.: 899733-43-8
M. Wt: 406.43
InChI Key: YQSNNOAVMDBVOW-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O4S and its molecular weight is 406.43. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide (CAS Number: 899989-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound features a complex structure comprising:

  • Thieno[3,4-c]pyrazole core : Known for its bioactive properties.
  • Piperidine moiety : Often associated with enhanced pharmacological activity.
  • Fluorophenyl group : Imparts unique electronic properties that can influence biological interactions.

The molecular formula is C17H19FN4O5S, with a molecular weight of 410.4 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas:

1. Anticancer Activity

Research indicates that compounds with a thieno[3,4-c]pyrazole core exhibit anticancer properties . For instance:

  • In vitro studies have shown that derivatives of pyrazolo compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor :

  • It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Selective inhibition of CDK2 and CDK9 was observed, with significant potency reported (IC50 values of 0.36 µM for CDK2) .

3. Antimicrobial Activity

Some studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the structural similarities with known antimicrobial agents warrant further investigation.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of protein kinases : By binding to the ATP-binding site of CDKs, thereby disrupting their function and leading to cell cycle arrest.
  • Induction of apoptosis : Through pathways activated by kinase inhibition, potentially leading to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

StudyFocusFindings
AnticancerShowed significant inhibition of cell proliferation in HeLa cells
Enzyme InhibitionIC50 values for CDK2 and CDK9 were reported at 0.36 µM and 1.8 µM respectively
Structural AnalysisDiscussed the synthesis and functionalization pathways enhancing bioactivity

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4S/c19-12-4-6-13(7-5-12)23-16(14-10-28(26,27)11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNNOAVMDBVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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